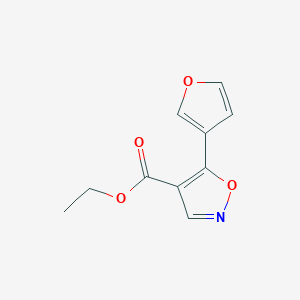
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Vue d'ensemble
Description
“Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate” is a chemical compound .
Synthesis Analysis
There are various methods for synthesizing polysubstituted furans, such as the one you mentioned. One method involves the reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . Another method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Chemical Reactions Analysis
Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Research involving Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate primarily focuses on its synthesis and application in medicinal chemistry. For instance, studies have demonstrated its utility in the synthesis of novel derivatives with potential antibacterial, antiurease, and antioxidant activities. The modification of this compound has led to the creation of various derivatives evaluated for their biological activities against different bacterial strains and their capacity to inhibit urease and scavenge free radicals (Sokmen et al., 2014; Patel, 2020). These studies highlight the compound's significance in developing new therapeutic agents.
Organic Synthesis and Material Science
In organic chemistry, Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate serves as a precursor in synthesizing various heterocyclic compounds, illustrating its versatility. For example, it has been used to generate di- and tri-substituted furans through reactions with acyl isocyanates, showcasing its role in constructing complex molecular architectures (Hari et al., 2004). Such synthetic methodologies are crucial for developing new materials and chemical entities with specific properties.
Analytical and Spectral Studies
Analytical and spectral studies of compounds containing the furan moiety, like Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate, have provided insights into their chemical behavior and interaction with metals. Research into the chelating properties of these compounds has implications for their use in coordination chemistry and potential applications in catalysis and environmental remediation (Patel, 2020).
Orientations Futures
Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules . The development of efficient methods for their preparation has been an important research area in organic chemistry .
Mécanisme D'action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body. They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
The mode of action of furan derivatives is largely dependent on the specific targets they interact with. For example, when acting as a GABA receptor agonist, a furan derivative might increase the activity of the GABA neurotransmitter, leading to decreased neuronal excitability .
Biochemical Pathways
The biochemical pathways affected by furan derivatives would depend on their specific targets. For instance, if a furan derivative acts as a COX-2 inhibitor, it could affect the prostaglandin synthesis pathway .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules. They are used to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The molecular and cellular effects of a furan derivative’s action would depend on its specific targets and mode of action. For example, if it acts as an anti-inflammatory agent, it might reduce the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of furan derivatives can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that might interact with the compound, and the temperature .
Propriétés
IUPAC Name |
ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITXDQDECAISCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




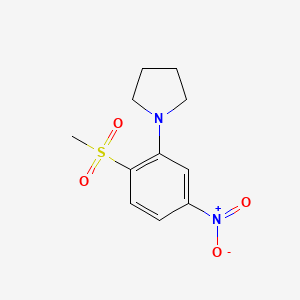
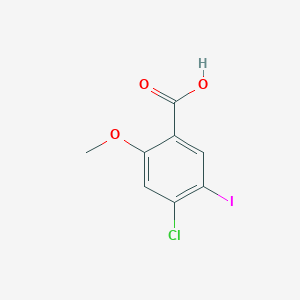
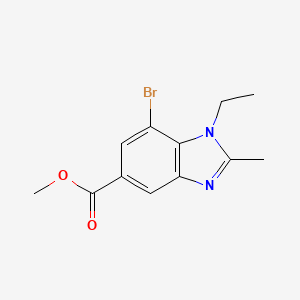

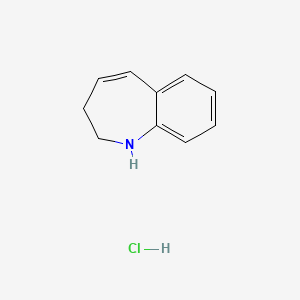
![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)

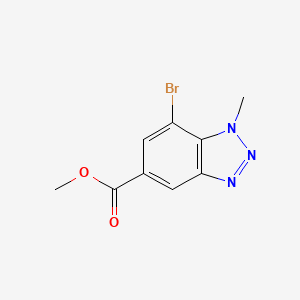
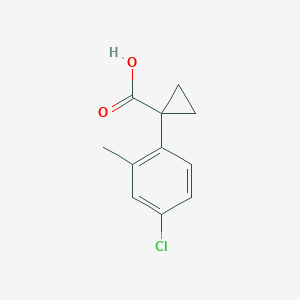


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)